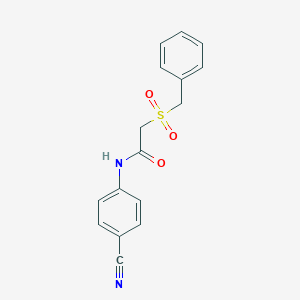![molecular formula C13H13BrN2OS B215501 2-[2-(4-Bromo-2-methylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B215501.png)
2-[2-(4-Bromo-2-methylphenoxy)ethylsulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Bromo-2-methylphenoxy)ethylsulfanyl]pyrimidine is an organic compound with the molecular formula C13H13BrN2OS. This compound is characterized by the presence of a bromine atom, a methyl group, and a pyrimidinylsulfanyl group attached to a phenyl ether structure. It is used in various chemical and pharmaceutical research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromo-2-methylphenoxy)ethylsulfanyl]pyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromo-2-methylphenoxy)ethylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce the pyrimidinylsulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidinylsulfanyl derivatives.
Substitution: Amino or thiol-substituted phenyl ethers.
Scientific Research Applications
2-[2-(4-Bromo-2-methylphenoxy)ethylsulfanyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromo-2-methylphenoxy)ethylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The pyrimidinylsulfanyl group can interact with enzymes or receptors, modulating their activity. The bromine atom and phenyl ether structure may also contribute to the compound’s binding affinity and specificity. These interactions can influence various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylphenyl 2-(2-thiazolylsulfanyl)ethyl ether
- 4-Bromo-2-methylphenyl 2-(2-imidazolylsulfanyl)ethyl ether
- 4-Bromo-2-methylphenyl 2-(2-pyridylsulfanyl)ethyl ether
Uniqueness
2-[2-(4-Bromo-2-methylphenoxy)ethylsulfanyl]pyrimidine is unique due to the presence of the pyrimidinylsulfanyl group, which imparts distinct chemical and biological properties. This group can form specific interactions with biological targets, making the compound valuable for research in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C13H13BrN2OS |
|---|---|
Molecular Weight |
325.23 g/mol |
IUPAC Name |
2-[2-(4-bromo-2-methylphenoxy)ethylsulfanyl]pyrimidine |
InChI |
InChI=1S/C13H13BrN2OS/c1-10-9-11(14)3-4-12(10)17-7-8-18-13-15-5-2-6-16-13/h2-6,9H,7-8H2,1H3 |
InChI Key |
GJKICXNTDFGQPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCCSC2=NC=CC=N2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCSC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)
![4-(butanoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
![4-(butyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215426.png)

![N-[3-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B215429.png)




![2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B215434.png)
![2-PHENYLMETHANESULFONYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B215436.png)



